Product packaging for 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole(Cat. No.:CAS No. 155791-29-0)

1-(1-Azidoethyl)-1H-1,2,3-benzotriazole

Cat. No.: B3005973
CAS No.: 155791-29-0
M. Wt: 188.194
InChI Key: VYERLAVEQFCLRW-UHFFFAOYSA-N
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Description

1-(1-Azidoethyl)-1H-1,2,3-benzotriazole is a specialized synthetic intermediate that combines the versatile reactivity of a benzotriazole group with the bioorthogonal functionality of an organic azide. The benzotriazole moiety is a well-established scaffold in medicinal chemistry and serves as an excellent synthetic auxiliary, facilitating various transformations such as N-alkylations and acting as a good leaving group in nucleophilic substitutions . This makes the compound a valuable building block for the synthesis of more complex molecules, including potential pharmacologically active agents. The incorporation of the azide group enables its use in Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of bioconjugation, materials science, and chemical biology, allowing for the efficient and selective linkage of this molecule to alkyne-tagged biomolecules, polymers, or surfaces. Researchers can leverage this dual functionality to develop novel compound libraries, probe biological systems, or create advanced polymeric materials. As a reagent, it may find specific utility in the synthesis of tubulin inhibitors or antimicrobial agents, given that benzotriazole acrylonitriles and other derivatives have demonstrated potent tubulin inhibition and antimicrobial properties . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N6 B3005973 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole CAS No. 155791-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-azidoethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c1-6(10-12-9)14-8-5-3-2-4-7(8)11-13-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYERLAVEQFCLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N=[N+]=[N-])N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of 1 1 Azidoethyl 1h 1,2,3 Benzotriazole

Azide (B81097) Reactivity: Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The azide functional group is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. jetir.org The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole as the Azide Partner

The copper(I)-catalyzed variant of the Huisgen cycloaddition (CuAAC) is a premier example of click chemistry, proceeding under mild, often aqueous conditions, and exhibiting a significant rate acceleration of up to 10⁷ compared to the uncatalyzed thermal reaction. jetir.orgnih.gov This process transforms terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazole products with high fidelity. nih.govnih.gov

In this context, this compound serves as a competent azide partner. The reaction involves the coordination of the copper(I) catalyst to the terminal alkyne, which facilitates the cycloaddition with the azide group of the benzotriazole (B28993) derivative. This process is compatible with a wide array of functional groups, making it a robust method for molecular assembly. jetir.org The resulting product is a novel triazole that incorporates the 1-(benzotriazol-1-yl)ethyl substituent at the N1 position of the newly formed heterocyclic ring.

The general scope of this transformation is illustrated in the table below, showcasing the expected products from the reaction of this compound with various representative terminal alkynes.

Alkyne PartnerExpected Triazole ProductProduct Structure
Phenylacetylene1-(1-(1H-1,2,3-Benzotriazol-1-yl)ethyl)-4-phenyl-1H-1,2,3-triazoleChemical structure of 1-(1-(1H-1,2,3-Benzotriazol-1-yl)ethyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcohol(1-(1-(1H-1,2,3-Benzotriazol-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanolChemical structure of (1-(1-(1H-1,2,3-Benzotriazol-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol
1-Ethynylcyclohexanol1-(1-(1-(1H-1,2,3-Benzotriazol-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-olChemical structure of 1-(1-(1-(1H-1,2,3-Benzotriazol-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Ethyl propiolateEthyl 1-(1-(1H-1,2,3-Benzotriazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylateChemical structure of Ethyl 1-(1-(1H-1,2,3-Benzotriazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative click chemistry pathway that obviates the need for a copper catalyst. This is particularly advantageous in biological systems where copper can be cytotoxic. The reaction relies on the high intrinsic reactivity of a strained alkyne, such as a cyclooctyne (B158145) derivative, which readily undergoes cycloaddition with an azide at physiological temperatures without catalysis.

While specific literature examples of SPAAC using this compound are not prevalent, the compound's azide moiety is expected to be fully compatible with this methodology. The primary consideration for a successful SPAAC reaction would be the choice of the strained alkyne partner. The reaction rate and efficiency would depend on the degree of ring strain and the specific substituents on the cyclooctyne ring. It is anticipated that this compound would react cleanly with reagents like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) to afford the corresponding fused triazole product.

Regioselectivity and Stereoselectivity in Resultant Triazole Formation

A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov Unlike the thermal Huisgen cycloaddition which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed pathway exclusively produces the 1,4-disubstituted isomer. nih.govnih.gov This high degree of control is attributed to the stepwise mechanism involving copper-acetylide intermediates. nih.govrsc.org Therefore, the reaction of this compound with any terminal alkyne under CuAAC conditions is expected to yield a single regioisomer, the 1,4-disubstituted triazole, with high fidelity.

Furthermore, the compound possesses a stereocenter at the carbon atom bonded to both the azide and the benzotriazole group. The CuAAC reaction mechanism occurs solely at the terminal nitrogen atoms of the azide and does not involve the chiral center. Consequently, the reaction is stereospecific, meaning the stereochemical configuration of the starting material is retained in the final triazole product. If an enantiomerically pure sample of (R)- or (S)-1-(1-Azidoethyl)-1H-1,2,3-benzotriazole is used, the resulting 1,2,3-triazole product will also be enantiomerically pure.

Reactivity of the Benzotriazole Moiety as a Leaving Group (Nucleofuge)

Beyond the reactivity of its azide group, this compound leverages the well-established chemistry of benzotriazole as a versatile synthetic auxiliary. The benzotriazolide anion is an excellent leaving group (nucleofuge), a property that has been extensively exploited in the field of heterocyclic chemistry, particularly by the Katritzky group. nih.govlupinepublishers.com This allows for the facile displacement of the benzotriazole moiety by a wide range of nucleophiles.

Investigation of Nucleophilic Substitution Reactions Mediated by Benzotriazole Departure

The carbon atom attached to N1 of the benzotriazole ring is highly electrophilic and susceptible to nucleophilic attack. This enables the benzotriazole group to be readily substituted by both carbon and heteroatom nucleophiles. This reactivity has been demonstrated in related systems, such as 1-(α-alkoxyalkyl)benzotriazoles and 1-(benzotriazol-1-yl)-1-chloroalkanes, which undergo substitution with various nucleophiles. beilstein-journals.org

By analogy, this compound is expected to react with a diverse array of nucleophiles, leading to the formation of new functionalized ethyl azide derivatives. The stability of the departing benzotriazolide anion provides a strong thermodynamic driving force for these reactions.

Nucleophile (Nu⁻)Reagent ExampleExpected ProductProduct Class
H⁻ (Hydride)NaBH₄1-AzidoethaneAlkyl Azide
R⁻ (Alkyl/Aryl)R-MgBr (Grignard Reagent)1-Azido-1-substituted-ethaneSubstituted Alkyl Azide
RO⁻ (Alkoxide)NaOR1-Azido-1-alkoxyethaneAzido (B1232118) Acetal
RS⁻ (Thiolate)NaSR1-Azido-1-(alkylthio)ethaneAzido Thioacetal
CN⁻ (Cyanide)KCN2-Azidopropanenitrileα-Azido Nitrile
R₂N⁻ (Amine)R₂NH1-Azido-N,N-dialkylethan-1-amineα-Azido Amine

Formation of Transient Intermediates upon Benzotriazolyl Expulsion

The nucleophilic substitution at the α-carbon proceeds through the formation of a transient, highly reactive electrophilic intermediate. Upon departure of the stable benzotriazolide anion, a positive charge develops on the carbon atom. The precise nature of this intermediate is an α-azido carbocation or a stabilized equivalent, such as an iminium cation.

The mechanism involves the attack of the nucleophile on the electrophilic carbon, leading to a transition state where the C-Bt bond is breaking and the C-Nu bond is forming. The expulsion of the benzotriazolide anion completes the substitution. The stability of this leaving group is a key factor in the facility of these reactions. gacariyalur.ac.in The resulting highly reactive cationic intermediate is immediately trapped by the nucleophile present in the reaction medium to furnish the final substitution product. Studies on related 1-(benzotriazol-1-yl)-1-chloroalkanes support the formation of such electrophilic intermediates, which are readily captured by various nucleophiles.

Photochemical Transformations of Azide-Substituted Benzotriazoles

The photochemistry of N-substituted benzotriazoles has been a subject of extensive study. mdpi.comnih.govmdpi.com Irradiation of these compounds, typically with UV light (e.g., at 254 nm), provides the energy to overcome the activation barrier for the extrusion of molecular nitrogen from the triazole ring, setting the stage for a variety of subsequent reactions. nih.govresearchgate.net

The primary and most well-documented photochemical event for 1-substituted-1H-benzotriazoles is the elimination of a molecule of nitrogen (N₂) from the heterocyclic ring. mdpi.comresearchgate.net This process results in the formation of a highly reactive 1,3-diradical intermediate. mdpi.comnih.gov This diradical species is the cornerstone of benzotriazole photochemistry, serving as the precursor to numerous products through various reaction pathways.

In the specific case of this compound, UV irradiation would lead to the generation of the corresponding N-(1-azidoethyl)-1,3-benzenediimine diradical. The behavior of this diradical is central to the subsequent chemical transformations. Concurrently, the azide functional group itself is photosensitive and can also extrude N₂ to form a highly reactive nitrene intermediate, although this may occur under different conditions or via a competing pathway. nih.govchimia.ch However, the photochemistry of the benzotriazole core is generally the dominant initial pathway. mdpi.comnih.gov

Following its generation, the 1,3-diradical intermediate can undergo several transformations, one of which is intramolecular cyclization. mdpi.comnih.gov The specific products formed depend on the nature of the substituent at the N-1 position. For N-substituted benzotriazoles, intramolecular photocycloaddition has been observed to produce indoles and benzimidazoles. mdpi.comnih.gov For the diradical derived from this compound, several intramolecular pathways are plausible. The diradical could potentially interact with the azidoethyl side chain, leading to novel heterocyclic systems, although specific examples for this substituent are not extensively documented. The general principle involves the radical centers of the photogenerated species attacking other parts of the same molecule to form new ring structures.

A significant and synthetically useful pathway for the photogenerated 1,3-diradical is its reaction with external trapping agents. mdpi.comnih.gov This intermolecular reaction prevents intramolecular rearrangement and allows for the construction of more complex molecular architectures. Studies have shown that these diradicals can be efficiently trapped by molecules containing double or triple bonds, such as alkenes and alkynes. mdpi.comresearchgate.netnih.gov

For example, the irradiation of N-alkylbenzotriazoles in the presence of maleimides results in an intermolecular cycloaddition reaction to afford dihydropyrrolo[3,4-b]indoles. nih.govresearchgate.net Similarly, when the reaction is carried out with acetylene (B1199291) derivatives, various indole (B1671886) compounds are formed as the major products. nih.govresearchgate.net This intermolecular trapping offers a direct and efficient route to these important heterocyclic scaffolds. The diradical generated from this compound is expected to exhibit similar reactivity toward these substrates.

TABLE 1: Intermolecular Trapping of Photogenerated Diradicals from N-Substituted Benzotriazoles with Alkenes and Alkynes nih.govresearchgate.net
Benzotriazole ReactantTrapping Agent (Substrate)Major Product Type
1-Methyl-1H-benzotriazoleN-PhenylmaleimideDihydropyrrolo[3,4-b]indole
1-Ethyl-1H-benzotriazoleN-PhenylmaleimideDihydropyrrolo[3,4-b]indole
1-Methyl-1H-benzotriazoleDimethyl acetylenedicarboxylate (B1228247) (DMAD)Indole
1-Methyl-1H-benzotriazoleDiethyl acetylenedicarboxylate (DEAD)Indole
1-H-BenzotriazoleN-PhenylmaleimideDihydropyrrolo[3,4-b]indole

Other Potential Reaction Pathways of the Azidoethyl Substituent

Beyond the photochemistry of the benzotriazole ring, the azidoethyl group possesses its own distinct reactivity. Organic azides are versatile functional groups that participate in a wide range of chemical transformations. nih.gov

One of the most prominent reactions of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a reaction famously known as "click chemistry". nih.gov This reaction is highly efficient and can be performed under mild conditions, often catalyzed by copper(I). nih.gov The azidoethyl group on the benzotriazole scaffold would be expected to readily undergo this cycloaddition with various terminal and internal alkynes.

Furthermore, the azide group can be reduced to a primary amine. nih.gov A classic method for this transformation is the Staudinger reaction, which involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), followed by hydrolysis of the resulting iminophosphorane intermediate. nih.gov This provides a pathway to convert this compound into 1-(1-aminoethyl)-1H-1,2,3-benzotriazole.

Other potential reactions include the aza-Wittig reaction, where the azide reacts with carbonyl compounds in the presence of a phosphine to form imines, and thermal decomposition, which generates a nitrene intermediate that can undergo various insertions or rearrangement reactions. nih.gov The electronic nature of the azide group is primarily inductive electron-withdrawing, which influences the reactivity of the adjacent ethyl group. researchgate.net

Structure Reactivity Relationship Studies of 1 1 Azidoethyl 1h 1,2,3 Benzotriazole

Electronic Effects of the Azidoethyl Group on the Benzotriazole (B28993) Ring System

The 1-azidoethyl substituent at the N1 position significantly modulates the electronic landscape of the benzotriazole ring system. This influence is a composite of the inductive and resonance effects exerted by both the ethyl chain and the terminal azido (B1232118) group.

The benzotriazole moiety itself is comprised of a benzene (B151609) ring fused to a 1,2,3-triazole ring. The electronic nature of N-substituted benzotriazoles has been a subject of computational and spectroscopic studies. researchgate.netnih.gov The attachment of a substituent to one of the nitrogen atoms can either stabilize or destabilize the aromatic system, depending on the nature of the substituent and the point of attachment (N1 vs. N2). nih.gov

In the case of 1-(1-azidoethyl)-1H-1,2,3-benzotriazole, the alkyl chain (-CH(CH₃)-) attached to the N1 position primarily acts as a weak electron-donating group through induction. This effect slightly increases the electron density on the nitrogen atom to which it is attached and, by extension, influences the fused aromatic system.

More significant is the electronic contribution of the azido group (-N₃). The azide (B81097) functional group is known for its complex electronic character, capable of acting as both a σ-acceptor and a π-donor. Its strong electronegativity results in a powerful electron-withdrawing inductive effect (-I), which decreases the electron density along the ethyl chain and, consequently, at the N1 position of the benzotriazole ring. This inductive withdrawal can impact the nucleophilicity of the other nitrogen atoms in the triazole ring and influence the susceptibility of the benzene portion to electrophilic substitution. Computational studies on related substituted benzotriazoles help to rationalize the nucleophilic character and charge density on the atoms. acs.org

Below is a table summarizing the anticipated electronic effects of the substituent on the benzotriazole core.

Functional GroupInductive Effect (-I/+I)Resonance Effect (-M/+M)Overall Effect on Ring Electron Density
Ethyl group (-CH₂CH₃) +I (Weakly Donating)NoneSlight Increase
Azido group (-N₃) -I (Strongly Withdrawing)+M (Weakly Donating)Net Decrease
1-Azidoethyl group Net -I (Withdrawing)MinorOverall Decrease

This table provides a qualitative summary of the expected electronic influences.

Steric Influences of the 1-Azidoethyl Moiety on Reaction Kinetics and Selectivity

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. nih.gov In this compound, the substituent at the N1 position presents a notable steric profile that can influence the kinetics and regioselectivity of reactions involving the benzotriazole core.

The 1-azidoethyl group is more sterically demanding than a simple methyl or ethyl group due to the presence of the azide moiety and the branching at the alpha-carbon. This bulkiness can shield the N2 and N3 atoms of the triazole ring, potentially hindering their participation in intermolecular interactions such as coordination to metal centers or protonation.

The impact of steric factors is particularly relevant in bimolecular reactions (e.g., Sₙ2 type). researchgate.net For a reaction where a nucleophile attacks a position on the benzotriazole ring, the rate of reaction would be significantly slower compared to a less-substituted analogue. The steric bulk around the N1 position can also influence the regioselectivity of reactions occurring on the benzene portion of the molecule, such as electrophilic aromatic substitution. Attack at the C4 and C7 positions is generally favored in 1-substituted benzotriazoles, but the orientation of the bulky 1-azidoethyl group could create a steric bias, potentially favoring one position over the other. researchgate.net

N1-SubstituentRelative Steric BulkExpected Impact on Reaction Rate
-HVery LowHigh
-CH₃LowModerate-High
-CH₂CH₃ModerateModerate
-CH(N₃)CH₃ HighLow
-C(CH₃)₃Very HighVery Low

This table provides a qualitative comparison of steric hindrance.

Conformational Analysis of the Ethyl Chain and its Impact on Intramolecular Processes

The key rotatable bonds are the N1-Cα bond and the Cα-Cβ bond. Rotation around the N1-Cα bond determines the orientation of the azidoethyl group relative to the plane of the benzotriazole ring. X-ray crystallographic studies of similar N-substituted benzotriazoles show that the substituent often adopts a conformation where it is significantly twisted out of the plane of the heterocyclic ring to minimize steric clash. nih.govnih.gov For instance, in 1-benzyl-1H-benzotriazole, the phenyl ring is oriented at a dihedral angle of 75.08° with respect to the benzotriazole ring system. nih.gov A similar non-planar arrangement is expected for this compound.

Conformational analysis, often supported by computational molecular dynamics simulations, can reveal the most stable (lowest energy) conformations. frontiersin.org The preferred conformation can influence intramolecular processes. For example, if the azide group in a particular conformer is positioned in close proximity to the benzene ring, it could lead to specific intramolecular cyclization reactions under thermal or photochemical conditions. The spatial orientation dictated by the conformation is also critical for enzymatic recognition or intermolecular interactions in a condensed phase.

Role of Tautomeric Equilibria in Benzotriazole Core on Overall Reactivity

Unsubstituted benzotriazole exhibits annular tautomerism, existing as an equilibrium mixture of two forms: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole. researchgate.netresearchgate.net The 1H-tautomer is generally the predominant form in both solution and the gas phase. researchgate.net This equilibrium is crucial as the 1H and 2H tautomers can exhibit different reactivity profiles. researchgate.net

When a substituent is placed on one of the nitrogen atoms, the tautomeric equilibrium is quenched. In this compound, the azidoethyl group is fixed at the N1 position, locking the molecule into the 1H-isomeric form. This has profound consequences for its reactivity compared to the parent benzotriazole.

Firstly, reactions that rely on the presence of the N-H proton, such as deprotonation followed by alkylation, are no longer possible at the triazole ring. The molecule cannot act as an acid in the same way as unsubstituted benzotriazole. Secondly, the reactivity profile is solely that of a 1-substituted benzotriazole. For example, in reactions involving electrophilic attack on the benzene ring, the directing effects are determined by the 1-(1-azidoethyl)benzotriazol-1-yl group, without any contribution from a 2-substituted isomer. researchgate.net

Furthermore, the benzotriazole anion, formed by deprotonation of unsubstituted benzotriazole, is a versatile nucleophile that can react with electrophiles at either N1 or N2. The substitution at N1 in this compound removes this ambiguity. The molecule's nucleophilic character is now primarily centered on the N2 and N3 atoms, although their reactivity is modulated by the electronic and steric effects discussed previously. The proton affinity of 1H-benzotriazole is known to be greater than that of the 2H-tautomer, which influences its hydrogen-bonding properties. mdpi.com By locking the structure, the 1-azidoethyl group defines a specific set of reactive sites and interaction modes for the molecule.

Spectroscopic Characterization and Structural Elucidation Methodologies for 1 1 Azidoethyl 1h 1,2,3 Benzotriazole

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Characteristics

NMR spectroscopy would be the primary tool for confirming the covalent structure of 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole.

Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts and Coupling Patterns

¹H NMR: The proton spectrum would be expected to show signals for the benzotriazole (B28993) ring and the azidoethyl group. The four aromatic protons of the benzotriazole ring would likely appear as complex multiplets in the range of δ 7.3-8.1 ppm. The ethyl group would present as a quartet for the methine proton (CH) adjacent to the azide (B81097) and benzotriazole nitrogen, likely deshielded to around δ 5.5-6.5 ppm due to the two adjacent electronegative groups. This CH proton would be coupled to the methyl (CH₃) protons, which would appear as a doublet further upfield, likely in the range of δ 1.8-2.2 ppm.

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons of the benzotriazole ring, typically between δ 110-145 ppm. The methine carbon (CH) of the ethyl group would be significantly downfield due to the attached nitrogen and azide groups, estimated to be in the δ 60-70 ppm range. The methyl carbon (CH₃) would appear at a much higher field, likely around δ 15-25 ppm.

¹⁵N NMR: This technique would be highly informative. Distinct signals would be expected for the three nitrogen atoms of the benzotriazole ring and the three nitrogen atoms of the azide group, each appearing in characteristic chemical shift regions.

Hypothetical Application of Two-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): A COSY experiment would be crucial to confirm the coupling between the methine (CH) proton and the methyl (CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals directly to their attached carbon signals, confirming the assignments for the CH/CH₃ and the aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC would be essential for establishing the connectivity between the azidoethyl group and the benzotriazole ring. Correlations would be expected from the methine proton to the carbons of the benzotriazole ring, confirming its attachment to the N1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY could provide information about the spatial proximity of protons, helping to determine the preferred conformation of the azidoethyl side chain relative to the benzotriazole ring.

Expected Infrared (IR) Spectroscopy Vibrational Modes

The IR spectrum would be dominated by a very strong and sharp absorption band characteristic of the azide asymmetric stretching vibration (νₐₛ N₃), which typically appears in the 2100-2160 cm⁻¹ region. nist.gov The benzotriazole ring would exhibit several characteristic vibrations, including C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N ring stretching modes in the 1450-1620 cm⁻¹ region, and C-H out-of-plane bending vibrations below 900 cm⁻¹. nist.gov

Anticipated Mass Spectrometry (MS) Fragmentation

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected. A prominent and characteristic fragmentation pathway would be the loss of a nitrogen molecule (N₂) from the azide group, resulting in a significant [M-28]⁺ fragment. Further fragmentation would likely involve the cleavage of the ethyl side chain and the breakdown of the benzotriazole ring, leading to characteristic ions at m/z 91 (loss of N₂) and 64.

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic Transitions

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show absorption bands characteristic of the benzotriazole chromophore. 1H-Benzotriazole itself typically displays absorption maxima around 255 nm and 275 nm, corresponding to π→π* electronic transitions within the aromatic and triazole ring system. The attachment of the azidoethyl group would likely cause minor shifts (either bathochromic or hypsochromic) in these absorption bands.

Theoretical and Computational Investigations of 1 1 Azidoethyl 1h 1,2,3 Benzotriazole

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio) for Electronic Structure Elucidation

Quantum chemical calculations are pivotal in elucidating the electronic structure of 1-(1-azidoethyl)-1H-1,2,3-benzotriazole. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed description of the molecule's electronic properties. cuny.edu DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying benzotriazole (B28993) derivatives. mdpi.comresearchgate.net These calculations help in understanding the molecule's geometry, stability, and reactivity at a fundamental level. cuny.edu

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. sci-hub.st The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. sci-hub.st

For this compound, the HOMO is expected to be localized primarily on the benzotriazole ring and the azide (B81097) group, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the aromatic system, indicating potential sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ntu.edu.iq Computational studies on similar benzotriazole derivatives have shown that the nature and position of substituents significantly influence the energies of the FMOs and the energy gap. sci-hub.stresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Properties of this compound (Illustrative Data)

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.62
Ionization Potential (I)6.85
Electron Affinity (A)1.23
Global Hardness (η)2.81
Global Softness (S)0.356
Electronegativity (χ)4.04
Electrophilicity Index (ω)2.90

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar molecules. Actual values would require specific calculations for this compound.

Calculation of Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is fundamental to understanding its polarity and intermolecular interactions. Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net

In this compound, the nitrogen atoms of both the benzotriazole ring and the azide group are expected to be regions of negative electrostatic potential (red and yellow areas on an MEP map), indicating their nucleophilic character. Conversely, the hydrogen atoms and parts of the carbon framework would exhibit positive electrostatic potential (blue areas), marking them as potential electrophilic sites. The calculation of partial atomic charges, for instance using Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the charge distribution. researchgate.net This information is critical for predicting how the molecule will interact with other reagents and solvents.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, thereby elucidating the reaction pathways. cuny.edu

Transition State Characterization for Cycloaddition and Substitution Reactions

The azide functional group in this compound makes it a prime candidate for 1,3-dipolar cycloaddition reactions. mdpi.com Computational methods can be used to locate and characterize the transition state structures for these reactions. nih.gov For instance, in a reaction with an alkyne, the concerted [3+2] cycloaddition mechanism can be modeled to determine the activation energy and the geometry of the transition state. nih.gov

Similarly, the benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions. beilstein-journals.org Theoretical calculations can characterize the transition states for such substitutions, providing insights into the reaction kinetics and the factors that influence the reaction rate.

Energy Profile Determination for Complex Reaction Pathways

For more complex reactions, computational chemistry allows for the determination of the entire energy profile. This involves calculating the energies of all reactants, intermediates, transition states, and products along the reaction coordinate. cuny.edu Such profiles provide a comprehensive understanding of the reaction mechanism, including the rate-determining step and the feasibility of different competing pathways. For example, the thermal decomposition of this compound could be modeled to understand its stability and the nature of the decomposition products.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can aid in the identification and characterization of newly synthesized compounds.

DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies, after appropriate scaling, can be compared with experimental data to confirm the structure of this compound. nist.gov

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy. mdpi.com These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra, which is often a challenging task for complex molecules. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands in UV-Visible spectra. nih.gov

Studies on Tautomeric Preferences and Conformational Stabilities

Theoretical and computational investigations into the specific tautomeric and conformational landscape of this compound are not extensively documented in publicly available scientific literature. However, a significant body of research exists for the parent molecule, 1H-1,2,3-benzotriazole, which provides a foundational understanding of the tautomeric preferences inherent to the benzotriazole ring system. These studies are crucial for predicting the likely behavior of its derivatives.

The primary focus of computational studies on benzotriazole has been the energetic relationship between its two principal prototropic tautomers: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole. The position of the hydrogen atom on the triazole ring significantly influences the molecule's electronic structure and properties.

Tautomeric Equilibrium of Benzotriazole

A variety of ab initio and density functional theory (DFT) methods have been employed to determine the relative stabilities of the 1H and 2H tautomers. The consensus from these computational studies is that the 1H-benzotriazole tautomer is the more stable form in the gas phase and in solution, which is consistent with experimental observations. researchgate.net

The relative stability of the tautomers can be influenced by the computational method and basis set used. For instance, studies have shown that while some methods might predict a very small energy difference, the inclusion of zero-point energy corrections consistently favors the 1H tautomer. researchgate.netresearchgate.net

Below is a representative table summarizing the kind of data generated in such computational studies, illustrating the relative energies of the two tautomers.

Table 1: Calculated Relative Energies of Benzotriazole Tautomers

Tautomer Computational Method Relative Energy (kcal/mol)
1H-Benzotriazole B3LYP/6-311++G(d,p) 0.00
2H-Benzotriazole B3LYP/6-311++G(d,p) +2.85
1H-Benzotriazole MP2/aug-cc-pVTZ 0.00
2H-Benzotriazole MP2/aug-cc-pVTZ +3.50

Note: The values presented are illustrative of typical computational results and are not from a single definitive study.

These findings suggest that for N-substituted derivatives like this compound, the substitution at the N1 position (as implied by its nomenclature) would likely be the thermodynamically preferred isomer over a potential N2-substituted counterpart.

Conformational Stabilities

For a substituted benzotriazole such as this compound, conformational analysis would involve exploring the rotational barriers and stable geometries around the single bonds of the azidoethyl substituent. Key dihedral angles to consider would be the C-N bond connecting the ethyl group to the benzotriazole ring and the C-C and C-N bonds within the azidoethyl chain itself.

Computational modeling would typically involve:

Potential Energy Surface (PES) Scans: Systematically rotating key dihedral angles to identify energy minima (stable conformers) and energy maxima (transition states).

Geometry Optimization: Fully optimizing the geometry of the identified stable conformers to determine their precise bond lengths, bond angles, and dihedral angles.

Frequency Calculations: To confirm that the optimized structures are true energy minima and to calculate their thermodynamic properties, including relative free energies.

While specific data tables for the conformational preferences of this compound are not available, the principles of steric hindrance and electronic interactions would govern its conformational landscape. The bulky azido (B1232118) group and the planar benzotriazole ring would likely adopt orientations that minimize steric clash.

Advanced Applications in Organic Synthesis Leveraging 1 1 Azidoethyl 1h 1,2,3 Benzotriazole

Precursor for the Generation of Reactive Intermediates for Further Synthesis

No studies have been found that describe the use of 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole as a precursor to generate reactive intermediates like nitrenes or other species for synthetic purposes.

Use in Functionalization of Polymeric Materials and Surfaces via Click Chemistry

While click chemistry is a common method for modifying polymers and surfaces, there is no evidence in the literature of this compound being employed for such applications.

Development of Novel Synthetic Methodologies Based on the Azide-Benzotriazole Motif

There are no novel synthetic methods reported that are specifically based on the unique structural combination of the azidoethyl and benzotriazole (B28993) groups within this molecule.

Q & A

Basic Research Question

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A general approach includes:

Alkylation of benzotriazole : Reacting 1H-1,2,3-benzotriazole with 1-azidoethyl bromide in the presence of a base (e.g., NaOH) in ethanol under reflux.

Azide introduction : Alternatively, introduce the azide group post-alkylation via diazotransfer reagents (e.g., NaN₃ and a nitrating agent).

Q. Key Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict anhydrous conditions.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like azide decomposition.
  • Base selection : Use mild bases (e.g., K₂CO₃) to avoid competing elimination pathways.

Q. Example Procedure :

StepReagents/ConditionsTimeYieldReference
11H-Benzotriazole, 1-azidoethyl bromide, NaOH, ethanol, reflux4 h~65%Adapted from
2NaN₃, CuSO₄·5H₂O, H₂O/THF12 h~70%General azide synthesis

Optimization Tips : Monitor reaction progress via TLC or NMR to isolate intermediates and minimize byproducts.

How can X-ray crystallography and NMR spectroscopy be utilized to resolve structural ambiguities in benzotriazole derivatives?

Basic Research Question

Q. X-ray Crystallography :

  • Sample preparation : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refinement with SHELXL ensures accurate bond lengths/angles.
    • Example: Ethyl 2-(1H-benzotriazol-1-yl)acetate exhibits C–N bond lengths of 1.389(2) Å and π-π stacking distances of 3.5–3.8 Å .

Q. NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For 1-(1-azidoethyl) derivatives:
    • Azidoethyl protons appear as a triplet (δ 3.5–4.0 ppm, J = 6 Hz).
    • Benzotriazole aromatic protons resonate at δ 7.2–8.3 ppm .

Advanced Research Question

The azide group’s reactivity poses challenges (e.g., unintended cycloadditions or decomposition). Mitigation strategies include:

  • Temperature control : Maintain reactions below 50°C to suppress Huisgen cycloaddition.
  • Catalyst selection : Use Cu(I) catalysts to selectively promote click chemistry only when required .
  • Solvent optimization : Non-polar solvents (e.g., toluene) reduce azide participation in non-target pathways.

Case Study : In the synthesis of pyrrolodiazepines, benzotriazole intermediates were stabilized via π-π interactions, reducing azide decomposition .

How do computational methods like CASPT2/CASSCF elucidate the photolytic behavior of benzotriazole derivatives?

Advanced Research Question

Multiconfigurational calculations (CASSCF/CASPT2) map excited-state potential energy surfaces (PES) to predict photolysis pathways:

Geometry optimization : Identify conical intersections between S₁ (ππ*) and S₀ states.

Non-adiabatic dynamics : Simulate N–N bond cleavage (key to azide decomposition) with <100 fs lifetimes .

Q. Key Findings for 1H-Benzotriazole :

  • S₁ state exhibits a planar geometry, favoring N₂ release.
  • Triazole ring distortion correlates with photostability .

What safety protocols are critical when handling the azide functional group in this compound?

Advanced Research Question

Azides are shock-sensitive and thermally unstable. Best practices include:

  • Small-scale synthesis : Limit batches to <1 g to reduce explosion risk.
  • Storage : Store at –20°C in amber vials with 20% water content to inhibit decomposition.
  • Disposal : Quench with NaNO₂/HCl to convert azides to non-explosive amines.

Reference : General azide safety protocols are adapted from high-risk synthetic methodologies .

How can researchers resolve contradictions between computational predictions and experimental data for benzotriazole reactivity?

Advanced Research Question

Discrepancies often arise from solvent effects or incomplete basis sets. Resolution strategies:

Solvent correction : Apply implicit solvation models (e.g., PCM) to computational workflows.

Benchmarking : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental kinetics .

Cross-validation : Compare computed NMR chemical shifts (e.g., GIAO method) with experimental data .

What crystal engineering principles govern the supramolecular assembly of benzotriazole derivatives?

Advanced Research Question

Benzotriazoles form stable frameworks via:

  • π-π stacking : Benzene and triazole rings align with interplanar distances of 3.4–3.8 Å .
  • Hydrogen bonding : N–H···O/N interactions consolidate 3D networks (e.g., C–H···N bonds in ethyl derivatives ).

Example : 1-[2-(Benzimidazolyl)ethyl]-benzotriazole forms 2D sheets via π-π and C–H···N interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.